Home > Products > Screening Compounds P123772 > 1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea -

1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Catalog Number: EVT-4803489
CAS Number:
Molecular Formula: C16H12Cl2N4O2S
Molecular Weight: 395.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a cost-effective approach and its anticancer activity was studied in vitro using the NCI DTP protocol ["60 lines screening"]. []

Relevance: While this compound shares the 1,3,4-thiadiazole ring system with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, it differs significantly in its overall structure. This compound features a pyrazoline ring linked to the thiadiazole through a sulfur-containing linker and a dichloroacetamide group attached to the thiadiazole nitrogen. This highlights the diversity of structures incorporating the 1,3,4-thiadiazole moiety and their potential for various biological activities. []

N-(5-(benzyl-thio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives

Compound Description: This series of 1,3,4-thiadiazole derivatives was synthesized and evaluated for anticancer activity against PC3, SKNMC, and HT29 cell lines using the MTT assay. Notably, compound 3e (with a para-methoxy group) showed potent inhibitory activity against PC3 and SKNMC cells, surpassing imatinib. Compound 3f (with an ortho-fluoro group) exhibited the highest cytotoxic activity against the HT29 cell line. Molecular docking studies on Abl and Src tyrosine kinases were conducted, revealing potential hydrogen bonding interactions with the receptors. []

Relevance: This series, particularly compound 3e, shares the 1,3,4-thiadiazole core and a methoxyphenyl group with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. The variations in substituents and their positions on the benzene ring illustrate the impact of structural modifications on anticancer activity. []

(2R)-2-Cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-methoxyphenyl group and a (2R)-2-cinnamoylaminopropanamide moiety. Its crystal structure, stabilized by N—H⋯O and N—H⋯N interactions, was reported. The absolute configuration was assigned based on the synthetic procedure. []

Relevance: This compound shares the 1,3,4-thiadiazole core and the methoxyphenyl substitution with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. While the methoxyphenyl position on the thiadiazole ring differs, the presence of a bulky amide substituent on the thiadiazole nitrogen is a common structural feature. []

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 2-methoxyphenyl group and a 2-methoxybenzamide moiety. Its crystal structure, characterized by a nearly planar conformation and intermolecular hydrogen bonding, was reported. []

Relevance: This compound is structurally very similar to N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. Both compounds share the core 1,3,4-thiadiazole ring substituted with a 2-methoxyphenyl group at the 5-position and an amide linkage at the 2-position. The primary difference lies in the substituents on the benzamide moiety, where N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has a 2,4-dichlorophenyl group instead of a 2-methoxyphenyl group. This comparison highlights the significance of substituent effects on the properties and potential activities of 1,3,4-thiadiazole derivatives. []

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives

Compound Description: This series of benzamide derivatives contains the 1,3,4-thiadiazole ring with a 4-methoxyphenyl substituent and a 4-nitrobenzamide moiety. They were synthesized and evaluated for their antifungal activity. []

Relevance: This series, like N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, incorporates the 1,3,4-thiadiazole ring with a methoxyphenyl group and an amide linkage. The difference lies in the position of the methoxy group on the phenyl ring (para vs. ortho) and the presence of a nitro group on the benzamide moiety. This series further demonstrates the diversity of substituents that can be incorporated into 1,3,4-thiadiazole-based compounds for exploring diverse biological activities. []

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-methoxyphenyl group and a thiazolidinone ring bearing a 2,4-dichlorophenyl substituent. The crystal structure reveals intermolecular C—H⋯O hydrogen bonds linking the molecules into centrosymmetric dimers. []

Relevance: This compound shares the 1,3,4-thiadiazole core, the 4-methoxyphenyl substitution, and the 2,4-dichlorophenyl group with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. The difference lies in the presence of a thiazolidinone ring instead of the urea linkage. This comparison highlights the possibility of incorporating different heterocyclic systems along with the 1,3,4-thiadiazole core to generate diverse chemical entities. []

N-[5-(4-Methoxy­phen­yl)-1,3,4-thia­diazol-2-yl]-3,5-dimethyl­benzamide

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-methoxyphenyl group and a 3,5-dimethylbenzamide moiety. Its crystal structure reveals intermolecular N—H⋯N hydrogen bonds linking the molecules into centrosymmetric dimers. []

Relevance: This compound, similar to N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, incorporates the 1,3,4-thiadiazole ring and a methoxyphenyl group. The key difference lies in the position of the methoxy group (para vs. ortho) and the presence of methyl groups on the benzamide moiety instead of the 2,4-dichlorophenyl group in N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. []

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl 2-methoxybenzoate hemihydrate

Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 2-methoxyphenyl group and a 2-methoxybenzoate moiety. Its crystal structure shows intermolecular C—H⋯O and O—H⋯N hydrogen bonds linking the molecules. []

N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide

Compound Description: This compound features a 1,3,4-thiadiazole ring with a 2,4-dichlorophenyl substituent and a difluorobenzamide group linked via a urea moiety. Its crystal structure is characterized by a planar six-membered ring formed through an intramolecular N—H⋯O hydrogen bond and intermolecular N—H⋯O hydrogen bonds linking molecules into centrosymmetric dimers. []

Relevance: This compound shares the 1,3,4-thiadiazole core and the 2,4-dichlorophenyl group with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. The main difference lies in the presence of a second amide group and a difluorophenyl ring compared to the single urea linkage and methoxyphenyl group in N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. This comparison emphasizes the diverse ways in which the 1,3,4-thiadiazole scaffold can be modified to generate novel compounds. []

4-[(3-substituted)ureido/thioureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides

Compound Description: This series consists of novel 4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides and 4-[(3-substituted)thioureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides derived from sulfamethizole. Compound 4 (4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) exhibited significant anticancer activity against HeLa and HCT116 cell lines. []

Relevance: While this series shares the 1,3,4-thiadiazole ring with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, it differs in the presence of a sulfonamide group attached to the thiadiazole nitrogen and a substituted urea/thiourea linked to a benzenesulfonamide moiety. Compound 4, in particular, also possesses a 2,4-dichlorophenyl group, highlighting the recurring presence of this substituent in biologically active 1,3,4-thiadiazole derivatives. []

N-Aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas

Compound Description: This series of novel N-aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas was synthesized and found to exhibit promising cytokinin activity. []

N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)ureas

Compound Description: This series of seven novel N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)urea derivatives was synthesized and shown to possess plant-growth regulating activity. []

Compound Description: This compound contains a 1,3,4-thiadiazole ring with a 2,4-dichlorophenyl group, an amino linker connected to a (4-methoxyphenyl)methylphosphonate moiety. Its crystal structure is stabilized by C—H⋯O and N—H⋯O hydrogen bonds. []

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Compound Description: This compound features a 1,3,4-thiadiazole ring with a 4-fluorophenyl group and a thiazolidinone ring containing a 4-methoxyphenyl group. Its crystal structure is stabilized by C—H⋯N, C—H⋯O, and C—H⋯S hydrogen bonds. []

N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound contains a 1,3,4-thiadiazole ring with a 4-(trifluoromethyl)phenyl group and a 2,6-difluorobenzoyl group linked via a urea moiety. Its crystal structure, stabilized by intra- and intermolecular hydrogen bonding, shows a nearly planar conformation. It exhibits good fungicidal activity against Rhizoctonia solani and Botrytis cinerea. []

Relevance: This compound shares the 1,3,4-thiadiazole ring and the urea linkage with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. The main difference lies in the presence of a 4-(trifluoromethyl)phenyl group and a 2,6-difluorobenzoyl moiety instead of a 2-methoxyphenyl group and a 2,4-dichlorophenyl group, respectively. This comparison highlights the impact of incorporating different halogens and their positions on the biological activity of 1,3,4-thiadiazole derivatives. []

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

Compound Description: This compound features a 1,3,4-thiadiazole ring with a phenylamino group at the 5-position and a 2,4-dichlorobenzamide moiety linked through a substituted ethylamine chain. It was synthesized via a dehydrosulfurization reaction and its potential as a dihydrofolate reductase (DHFR) inhibitor was explored through molecular docking studies. []

3-[5-(3,5-Dimethyl­phen­yl)-1,3,4-thia­diazol-2-yl]-2-(4-methoxy­phen­yl)thia­zolidin-4-one

Compound Description: This compound contains a 1,3,4-thiadiazole ring with a 3,5-dimethylphenyl group and a thiazolidinone ring bearing a 4-methoxyphenyl substituent. The crystal structure reveals a three-dimensional network formed through C—H⋯O and C—H⋯N hydrogen bonds. []

1‐(2‐Methyl­benzo­yl)‐3‐{5‐[4‐(trifluoro­meth­yl)phen­yl]‐1,3,4‐thia­diazol‐2‐yl}urea

Compound Description: This compound features a 1,3,4-thiadiazole ring with a 4-(trifluoromethyl)phenyl group and a 2-methylbenzoyl moiety connected through a urea linkage. The crystal structure reveals a planar conformation stabilized by an intramolecular N—H⋯O hydrogen bond and intermolecular N—H⋯N hydrogen bonds linking molecules into centrosymmetric supramolecular R22(8) dimers. []

Relevance: This compound shares the 1,3,4-thiadiazole ring and the urea linkage with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. The key difference lies in the presence of a 4-(trifluoromethyl)phenyl group and a 2-methylbenzoyl moiety instead of a 2-methoxyphenyl group and a 2,4-dichlorophenyl group, respectively. This comparison highlights the impact of incorporating different halogens and alkyl groups on the structural features of 1,3,4-thiadiazole derivatives. []

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound contains a 1,3,4-thiadiazole ring with a 4-pyridyl substituent and a 4-methylbenzoyl group linked by a urea moiety. Its crystal structure reveals a nearly planar conformation stabilized by an intramolecular N—H⋯O hydrogen bond. Intermolecular N—H⋯O hydrogen bonds link neighboring molecules into centrosymmetric R22(8) dimers. []

1‐(3‐Methylphenyl)‐3‐{5‐[4‐(trifluoromethyl)phenyl]‐1,3,4‐thiadiazol‐2‐yl}urea

Compound Description: This compound features a 1,3,4-thiadiazole ring with a 4-(trifluoromethyl)phenyl group and a 3-methylphenyl group linked via a urea moiety. []

Relevance: This compound, like N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, contains the 1,3,4-thiadiazole ring and a urea linkage. The major difference lies in the substituents present on the aromatic rings. This compound has a 4-(trifluoromethyl)phenyl group and a 3-methylphenyl group, whereas N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has a 2-methoxyphenyl group and a 2,4-dichlorophenyl group. This comparison highlights the diversity in substituents possible on the 1,3,4-thiadiazole scaffold and their potential impact on biological activity. []

N-{5-[1-(o-chlorophenoxy)ethyl]1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas

Compound Description: This series comprises eight novel N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)urea derivatives, synthesized and found to exhibit plant growth regulating activity. []

1-(4-Bromo­benzo­yl)-3-(5-trifluoro­methyl-1,3,4-thia­diazol-2-yl)urea

Compound Description: This compound features a 1,3,4-thiadiazole ring with a 5-(trifluoromethyl) group and a 4-bromobenzoyl group linked via a urea moiety. The crystal structure shows two molecules in the asymmetric unit, each with a planar urea linkage due to intramolecular N—H⋯O hydrogen bonds. The crystal packing is stabilized by intermolecular hydrogen bonds, including non-classical CH-donor type interactions. []

Relevance: This compound shares the 1,3,4-thiadiazole core and the urea linkage with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. The significant difference lies in the substituents on the aromatic rings: a 5-(trifluoromethyl) group and a 4-bromobenzoyl moiety compared to the 2-methoxyphenyl and 2,4-dichlorophenyl groups in N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. This comparison highlights the impact of incorporating different halogen atoms and their positions on the molecular structure and intermolecular interactions of 1,3,4-thiadiazole derivatives. []

1-(4-Chlorophenyl)-3-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound features a 1,3,4-thiadiazole ring with a 5-(pyrid-4-yl) substituent and a 4-chlorophenyl group connected through a urea linkage. Its crystal structure reveals a nearly planar conformation, and the molecules are linked by strong intermolecular N-H…N hydrogen bonds, weak non-classical C-H…Y hydrogen bonds (Y = N, O, and Cl), and π-π interactions. The compound exhibits good fungicidal activity against Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. []

1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea

Compound Description: This compound features a 1,3,4-thiadiazole ring with a 5-[(E)-2-phenylethenyl] substituent and a 4-chlorophenyl group connected through a urea linkage. The crystal structure is characterized by supramolecular ribbons formed through pairs of N—H⋯N and C—H⋯O hydrogen bonds between inversion-related molecules, displaying alternate R22(8) and R22(14) graph-set ring motifs. []

Relevance: This compound shares the 1,3,4-thiadiazole core and the urea linkage with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. The key difference lies in the presence of a 5-[(E)-2-phenylethenyl] group and a 4-chlorophenyl moiety instead of a 2-methoxyphenyl group and a 2,4-dichlorophenyl group, respectively. This comparison highlights the impact of incorporating different substituents and their influence on the intermolecular interactions and supramolecular assembly of 1,3,4-thiadiazole derivatives. []

2-(2,4-Dichlorophenyl)-3-[5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one

Compound Description: This compound contains a 1,3,4-thiadiazole ring with a 5-(3,5-dimethylphenyl) group and a thiazolidinone ring bearing a 2,4-dichlorophenyl substituent. The crystal structure reveals an almost perpendicular orientation between the 2,4-dichlorophenyl ring and the thiadiazole ring, while the 3,5-dimethylphenyl ring is nearly coplanar with the thiadiazole ring. An intramolecular C—H⋯N hydrogen bond is also observed. []

Relevance: This compound shares the 1,3,4-thiadiazole core and the 2,4-dichlorophenyl group with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. The primary difference lies in the presence of a thiazolidinone ring and a 3,5-dimethylphenyl substituent on the thiadiazole ring instead of the urea linkage and 2-methoxyphenyl group in N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. This comparison underscores the potential for modifying the 1,3,4-thiadiazole scaffold by introducing various substituents and heterocyclic rings to generate diverse chemical entities. []

N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound features a 4,5-dihydro-1,3,4-thiadiazole ring with a 3-methoxyphenyl group at the 5-position and two acetamide groups at the 2- and 4-positions. The crystal structure shows two molecules in the asymmetric unit, both adopting an envelope conformation for the thiadiazole ring. The crystal packing is stabilized by N—H⋯O and C—H⋯O interactions. []

Relevance: While this compound shares the 1,3,4-thiadiazole core and the 3-methoxyphenyl substitution with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, it differs significantly in the saturation of the thiadiazole ring and the presence of two acetamide groups instead of the urea linkage and the 2,4-dichlorophenyl group. This comparison highlights the structural diversity possible within the broader class of thiadiazole-containing compounds. []

Compound Description: This compound contains a 1,3,4-thiadiazole ring with a 2,4-dichlorophenyl group, an amino linker connected to a (phenyl)methylphosphonate moiety. The crystal structure is characterized by an intramolecular C—H⋯N hydrogen bond forming a nearly planar five-membered ring and intermolecular N—H⋯O and C—H⋯N hydrogen bonds linking the molecules. []

N,Nâ-(5-(6-(4-substitutedphenyl)imidazo[2,1-b][1,3,4]-thiadiazol-2-yl)-pyrimidine-2,4-diyl)diacetamide derivatives

Compound Description: This series comprises novel N,N’-(5-(6-(4-substitutedphenyl)imidazo[2,1-b][1,3,4]-thiadiazol-2- yl)pyrimidine-2,4-diyl)diacetamide derivatives that were synthesized and evaluated for their antibacterial activity. Notably, compounds IVb, IVe, and IVf displayed potent activity against both Gram-positive and Gram-negative bacteria. []

Relevance: While this series shares the 1,3,4-thiadiazole ring system with N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, it features a more complex structure with an imidazo[2,1-b][1,3,4]-thiadiazole core fused to a pyrimidine ring. This difference in structure showcases the diversity in building upon the 1,3,4-thiadiazole motif to create novel compounds with potential biological activities. []

Compound Description: This series of N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives was synthesized and tested for in vitro anticancer activity against cervical, liver, and breast cancer cell lines. The most potent compound exhibited significant selectivity towards liver cancer cells. []

Relevance: This series, while possessing the 2,4-dichlorophenyl group also found in N-(2,4-Dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, differs fundamentally in the heterocyclic core. Instead of the 1,3,4-thiadiazole ring, these compounds contain a 1,3,4-oxadiazole ring. This difference highlights the structural diversity achievable by substituting sulfur with oxygen in the heterocycle, which can significantly alter the compound's properties and biological activity. []

1-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]- 1,3-dimethylurea (Tebuthiuron)

Compound Description: Tebuthiuron is a herbicide that has been shown to inhibit photosynthetic electron transport in isolated spinach chloroplasts. This inhibition primarily occurs at the reducing side of photosystem II. []

Properties

Product Name

1-(2,4-Dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Molecular Formula

C16H12Cl2N4O2S

Molecular Weight

395.3 g/mol

InChI

InChI=1S/C16H12Cl2N4O2S/c1-24-13-5-3-2-4-10(13)14-21-22-16(25-14)20-15(23)19-12-7-6-9(17)8-11(12)18/h2-8H,1H3,(H2,19,20,22,23)

InChI Key

YIMFLVAHKRWACU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.